Replace crude dinocap mixtures with high-purity Meptyldinocap to eliminate teratogenic and hepatotoxic impurities. • Single-isomer (≥98%) ensures predictable degradation (t½
Meptyldinocap (CAS 131-72-6) is a purified, single-isomer dinitrophenol crotonate—specifically 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate—utilized primarily as a highly active contact fungicide and acaricide [1]. Originally isolated as the most efficacious component of the legacy multi-isomer mixture dinocap, meptyldinocap functions biochemically as an uncoupler of oxidative phosphorylation[2]. For agricultural formulation and procurement, it provides a defined chemical profile that ensures predictable degradation kinetics, precise analytical quantification, and robust efficacy against powdery mildew (Erysiphe necator) without the regulatory and toxicological liabilities associated with crude dinitrophenyl crotonate mixtures [1].
Substituting purified meptyldinocap with the legacy dinocap mixture introduces severe toxicological and regulatory compliance risks [1]. Dinocap is a variable complex of six isomers, including 2,6-dinitro variants that are documented teratogens and hepatotoxins[1]. Because meptyldinocap constitutes only approximately 22% of the crude dinocap mixture, using the unpurified baseline material requires significantly higher total chemical loading to achieve equivalent fungicidal activity, simultaneously introducing non-active, highly toxic isomers [1]. Furthermore, the multi-component nature of dinocap confounds residue monitoring and Maximum Residue Limit (MRL) compliance in pre-harvest applications, whereas meptyldinocap’s single-isomer composition allows for standardized LC-MS/MS validation and predictable, rapid dissipation [2].
Toxicological evaluations demonstrate that meptyldinocap is fundamentally distinct from the dinocap mixture[1]. Dinocap exhibits teratogenicity in mammalian models and causes liver toxicity and mortality in subchronic mouse studies [1]. In contrast, meptyldinocap lacks the teratogenic 2,6-dinitro isomers. Studies confirm that meptyldinocap causes no developmental or ocular toxicities even at doses approximately 5X higher than the equivalent exposure in dinocap, establishing a No Observed Adverse Effect Level (NOAEL) of 1.5 mg/kg/day in chronic dog studies without the liver toxicity seen in the crude mixture[1].
| Evidence Dimension | Developmental and subchronic toxicity |
| Target Compound Data | Meptyldinocap: No developmental toxicity; NOAEL = 1.5 mg/kg/day. |
| Comparator Or Baseline | Dinocap mixture: Teratogenic in mice/rabbits; induces liver toxicity and death. |
| Quantified Difference | Complete elimination of teratogenicity and >5X higher safety margin for developmental/ocular toxicity. |
| Conditions | Subchronic and developmental mammalian toxicity models (EPA/JMPR data). |
Procuring the purified isomer is mandatory to meet modern occupational safety and environmental regulatory standards, avoiding the severe teratogenic risks of the crude mixture.
The multi-component nature of dinocap complicates residue monitoring, as standards for all individual isomers are commercially unavailable and chromatographically difficult to separate [1]. Meptyldinocap, as a single defined isomer, enables precise LC-MS/MS quantification of its primary metabolite (2,4-DNOP) with a validated Limit of Quantification (LOQ) of 0.01 to 0.025 mg/kg in complex matrices like mango and cucumber [1]. Furthermore, its predictable dissipation kinetics show a half-life of 1.6 to 2.2 days in cucumber, ensuring residue levels drop rapidly below stringent EU MRLs (e.g., 0.05 mg/kg), a feat unachievable with the variable degradation profile of the crude mixture [1].
| Evidence Dimension | Analytical quantification and residue tracking |
| Target Compound Data | Meptyldinocap: Validated LOQ of 0.01 to 0.025 mg/kg; single identifiable metabolite (2,4-DNOP). |
| Comparator Or Baseline | Dinocap mixture: Multiple overlapping isomers; commercial standards unavailable for full quantification. |
| Quantified Difference | Transition from unquantifiable multi-peak interference to a single, high-precision analytical target with a 1.6–2.2 day half-life. |
| Conditions | LC-MS/MS analysis in crop matrices (cucumber, mango, grapes). |
Predictable degradation and precise quantification are critical for formulators targeting export markets with strict Maximum Residue Limit (MRL) enforcement.
Meptyldinocap is the most biologically active isomer within the dinocap complex, responsible for the bulk of its fungicidal activity against Erysiphe necator [1]. Field and in vitro trials demonstrate that meptyldinocap provides equivalent protectant, curative, and eradicant efficacy to dinocap at comparable active ingredient rates [1]. Because meptyldinocap only makes up approximately 22% of the original dinocap mixture [2], utilizing the purified isomer allows formulators to achieve the same disease control thresholds while eliminating the 78% of non-contributing or highly toxic isomeric ballast present in the crude material [1].
| Evidence Dimension | Active ingredient contribution to efficacy |
| Target Compound Data | Meptyldinocap: 100% active isomer; equivalent efficacy at baseline application rates. |
| Comparator Or Baseline | Dinocap mixture: Contains only ~22% meptyldinocap; 78% is less active/toxic isomers. |
| Quantified Difference | ~78% reduction in non-essential isomeric ballast while maintaining identical fungicidal efficacy. |
| Conditions | Field and in vitro trials against grape powdery mildew (Erysiphe necator). |
Buyers can formulate highly effective crop protection products with significantly lower total chemical loading and higher specific activity per kilogram procured.
Modern powdery mildew management relies heavily on single-site fungicides (e.g., strobilurins, DMIs, cyflufenamid), which rapidly select for resistant fungal strains [1]. Meptyldinocap functions as an uncoupler of oxidative phosphorylation, disrupting the electrochemical balance of the fungal cell and preventing ATP formation [2]. This multi-site mechanism poses a negligible risk of resistance development. Unlike single-site alternatives where resistance can emerge within a few seasons, no resistance to meptyldinocap has been documented in Erysiphe necator, making it an essential rotational procurement choice to preserve the effective life of modern single-site chemistries[1].
| Evidence Dimension | Resistance development risk |
| Target Compound Data | Meptyldinocap: Multi-site action (oxidative phosphorylation uncoupler); zero documented field resistance. |
| Comparator Or Baseline | Single-site fungicides (e.g., strobilurins, cyflufenamid): Rapid onset of field resistance (often within years of introduction). |
| Quantified Difference | Complete absence of documented resistance compared to widespread resistance failure in single-site comparators. |
| Conditions | Long-term field application against Erysiphe necator (grape powdery mildew). |
Procuring meptyldinocap provides a critical resistance-breaking tool for integrated pest management programs where mainstream single-site fungicides have failed.
Due to its short persistence (half-life <3 days) and validated LOQ (0.01 mg/kg), meptyldinocap is the optimal active ingredient for late-season powdery mildew control formulations where strict adherence to low Maximum Residue Limits (MRLs) is required for international export compliance [1].
For manufacturers upgrading legacy crop protection product lines, meptyldinocap serves as a direct, drop-in replacement for dinocap, eliminating teratogenic and hepatotoxic liabilities while maintaining identical curative and eradicant efficacy against fungal pathogens [2].
As an uncoupler of oxidative phosphorylation with no documented resistance, meptyldinocap is highly suited for inclusion in rotational spray programs designed to mitigate the failure of single-site fungicides (like strobilurins or DMIs) in vineyards and cucurbit fields [3].
Acute Toxic;Irritant;Health Hazard